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Compound of Interest

Compound Name: Bromo-PEG2-alcohol

Cat. No.: B1667886

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Bromo-PEG2-
alcohol (CAS: 57641-66-4), a bifunctional linker commonly utilized in bioconjugation and drug
development. This document outlines the expected Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a
logical workflow for the spectroscopic characterization of this compound.

Chemical Structure and Properties
o |[UPAC Name: 2-(2-bromoethoxy)ethan-1-ol

e Molecular Formula: CaHsBrO2[1]

e Molecular Weight: 169.02 g/mol [1]

Spectroscopic Data

Precise spectroscopic data is crucial for the verification of the chemical structure and purity of
Bromo-PEG2-alcohol. The following tables summarize the expected quantitative data from
NMR and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The following tables outline the predicted chemical shifts for the *H and *3C NMR spectra of
Bromo-PEG2-alcohol. The ethylene glycol backbone of PEG compounds typically shows a
characteristic broad signal around 3.6 ppm in *H NMR spectra.

Table 1: Predicted *H NMR Spectroscopic Data (400 MHz, CDClIs)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.80 t 2H Br-CHz-CHz-O-
~3.65 t 2H Br-CH2-CHz-O-
~3.75 t 2H -O-CH2-CH2-OH
~3.60 t 2H -O-CH2-CH2-OH
~2.50 s (broad) 1H -OH

Table 2: Predicted *3C NMR Spectroscopic Data (100 MHz, CDClIs)

Chemical Shift (6) ppm Assignment

~72.0 Br-CH2-CHz-O-
~61.0 -O-CHz2-CH2-OH
~70.0 -O-CH2-CH2-OH
~30.0 Br-CH2-CHz-O-

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of Bromo-PEG2-
alcohol. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of
similar intensity separated by two mass units (due to 7°Br and 81Br isotopes) is expected for the
molecular ion and any bromine-containing fragments. The following table lists the predicted
mass-to-charge ratios (m/z) for common adducts in Electrospray lonization (ESI) mass
spectrometry.
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Table 3: Predicted m/z Values for Common Adducts of Bromo-PEG2-alcohol

Adduct Predicted m/z (7°Br) Predicted m/z (8'Br)
[M+H]* 169.98 171.98
[M+Na]* 191.96 193.96
[M+K]* 207.93 209.93
[M+NHa]* 187.01 189.01

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for Bromo-
PEG2-alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Objective: To confirm the chemical structure and assess the purity of Bromo-PEG2-alcohol.
1. Sample Preparation:

o Accurately weigh 5-10 mg of Bromo-PEG2-alcohol.

¢ Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,
Chloroform-d (CDClI3) or DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

¢ 'HNMR:

e Pulse Program: Standard single-pulse (zg30).

e Number of Scans: 16-64 to achieve a good signal-to-noise ratio.

o Relaxation Delay (d1): 1-5 seconds.

o Temperature: 298 K.

e 13C NMR:

e Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
e Number of Scans: 1024 or more due to the low natural abundance of 3C.
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» Relaxation Delay (d1): 2 seconds.
e Temperature: 298 K.

3. Data Analysis:

o Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

» Reference the spectra to the residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16
ppm for 3C).

« Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

» Assign the chemical shifts in both *H and 13C spectra to the corresponding atoms in the
Bromo-PEG2-alcohol structure.

Electrospray lonization - Mass Spectrometry (ESI-MS)
Protocol

Objective: To confirm the molecular weight of Bromo-PEG2-alcohol.
1. Sample Preparation:

e Prepare a stock solution of Bromo-PEG2-alcohol in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL in the mobile phase. For
enhanced ionization, 0.1% formic acid can be added to the mobile phase to promote
protonation ([M+H]*).

2. Instrument Parameters (ESI-Time of Flight (TOF) Mass Spectrometer):

* lonization Source:

« lonization Mode: Positive ion mode.

e Capillary Voltage: 3.5 - 4.5 kV.

e Nebulizer Gas (Nitrogen) Pressure: 1-2 bar.

e Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
e Drying Gas Temperature: 180 - 250 °C.

e Mass Analyzer (TOF):

e Mass Range: m/z 50 - 500.

e Acquisition Rate: 1 spectrum/second.

3. Data Analysis:
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e Acquire the mass spectrum and identify the peaks corresponding to the expected adducts of
Bromo-PEG2-alcohol (e.g., [M+H]*, [M+Na]*).

 Verify the characteristic isotopic pattern for bromine (two peaks of nearly equal intensity
separated by 2 m/z units).

o Compare the experimental m/z values with the calculated theoretical values.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of Bromo-PEG2-alcohol.
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Caption: Workflow for the Spectroscopic Characterization of Bromo-PEG2-alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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